

Efficacy of Laflunimus in comparison to current standard-of-care immunosuppressants

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Compound of Interest

Compound Name: Laflunimus

Cat. No.: B590859

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Laflunimus: A Comparative Analysis Against Standard-of-Care Immunosuppressants

For Researchers, Scientists, and Drug Development Professionals

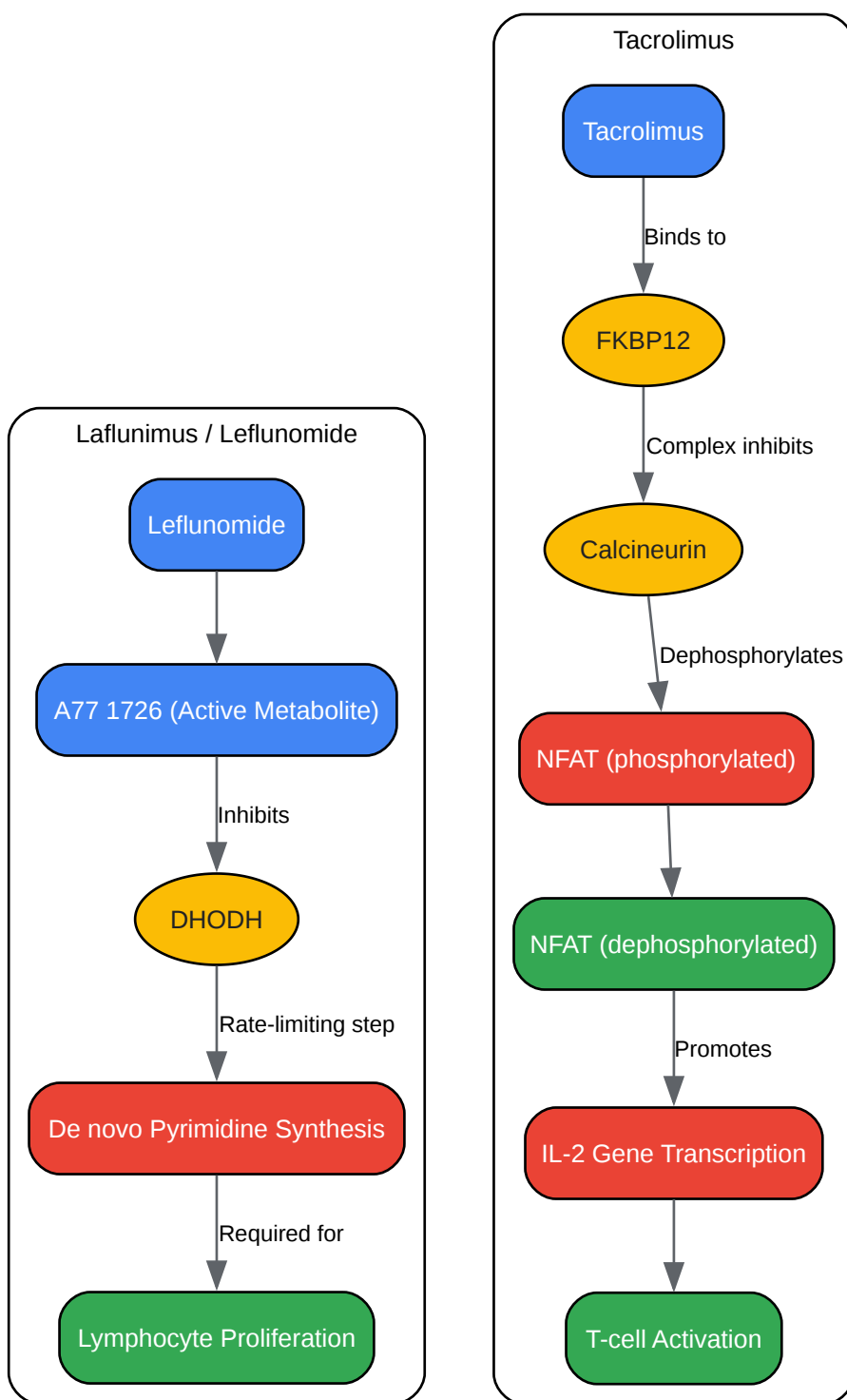
This guide provides an objective comparison of the efficacy and underlying mechanisms of **Laflunimus** and its parent drug, leflunomide, against current standard-of-care immunosuppressants, including methotrexate, tacrolimus, and mycophenolate mofetil. The information is compiled from a comprehensive review of clinical trial data and pharmacological studies to support research and drug development efforts.

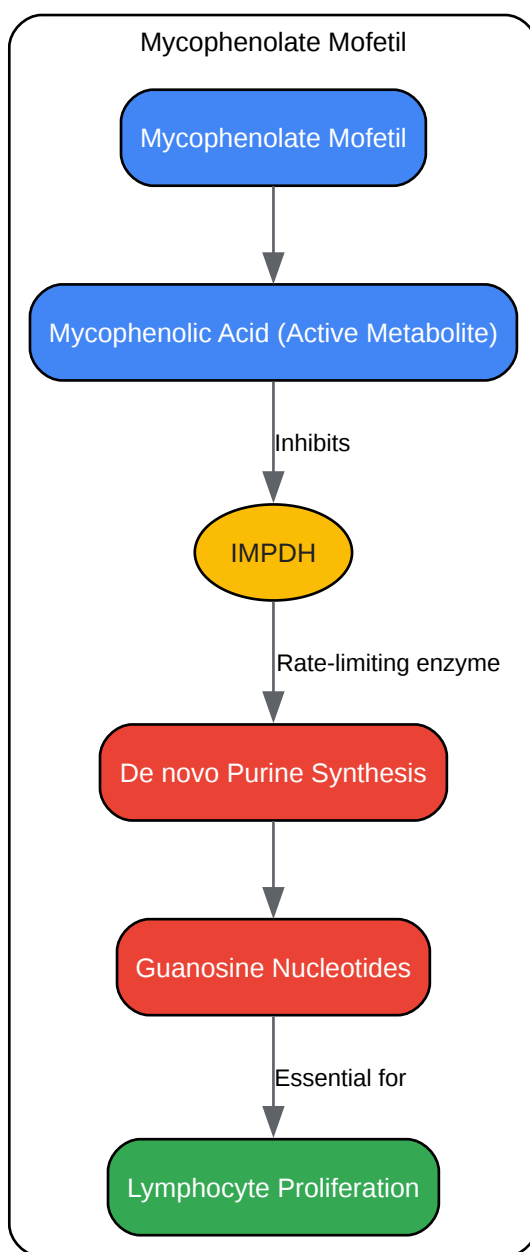
Executive Summary

Laflunimus (HR325) is an analogue of A77 1726, the active metabolite of leflunomide, a widely used disease-modifying antirheumatic drug (DMARD). Both **Laflunimus** and leflunomide exert their immunosuppressive effects primarily through the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This mechanism selectively targets proliferating lymphocytes, which are heavily reliant on this pathway for their expansion. Clinical evidence, predominantly from studies on leflunomide, demonstrates comparable efficacy to standard-of-care agents like methotrexate in rheumatoid arthritis, and it has shown promise in other autoimmune conditions such as lupus nephritis. However, its efficacy and safety profile relative to other immunosuppressants can vary depending on the specific indication.

Mechanism of Action: A Visual Comparison

The immunosuppressive effects of **Laflunimus** and other standard-of-care agents are achieved through distinct signaling pathways.





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